N-(5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound contains several functional groups including an amine group, a thiadiazole ring, a methoxy group, and a pyrazole ring. These functional groups suggest that the compound could have potential biological activity .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of nitrogen in the rings (thiadiazole and pyrazole) suggests that the compound could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions like nucleophilic substitution or addition .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of polar functional groups like the amine and the methoxy group suggest that the compound could have some solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques : The compound has been synthesized through various chemical reactions, highlighting the diverse synthetic pathways used to create similar compounds with potential biological activities. These synthesis methods aim to develop compounds with improved properties for potential use in various applications, including as antimicrobial, anticancer, and nematocidal agents (A. Yue et al., 2010), (I. Yushyn et al., 2022).
Anticancer Properties : Some of these compounds have been evaluated for their anticancer activities, demonstrating the potential to inhibit cancer cell growth. The design of these molecules often involves pharmacophore hybridization to enhance their anticancer properties, suggesting their utility in cancer research and therapy (I. Yushyn et al., 2022).
Nematocidal Activity : Novel derivatives containing 1,3,4-thiadiazole amide group have shown significant nematocidal activities against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for the development of new nematicides. This demonstrates the compound's application in addressing agricultural pests and related issues (Dan Liu et al., 2022).
Antimicrobial and Antifungal Agents : Various studies have synthesized and evaluated the antimicrobial and antifungal activities of related compounds. These compounds have been shown to possess good to excellent activity against a range of bacterial and fungal strains, indicating their potential use in developing new antimicrobial and antifungal agents (H. Hafez et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3S2/c1-23-7-11(14(22-23)26-2)13(25)19-15-20-21-16(28-15)27-8-12(24)18-10-5-3-4-9(17)6-10/h3-7H,8H2,1-2H3,(H,18,24)(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBKIZNVFZZGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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